7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic compound belonging to the isoquinoline family. This compound features a bromine atom at the 7th position and a methyl group at the 2nd position of the isoquinoline ring. It is recognized for its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
This compound is classified as a dihydroisoquinoline derivative, which is part of a broader class of compounds known for their diverse pharmacological properties. Isoquinolines are often utilized as building blocks in the development of pharmaceuticals due to their structural versatility and biological significance.
The synthesis of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one typically involves several key steps:
Industrial methods may optimize these steps using continuous flow reactors and automated systems to improve yield and consistency.
The molecular formula for 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is , with a molecular weight of approximately 235.1 g/mol. Its structure includes:
The compound can be represented by various structural formulas including InChI and SMILES notations:
This molecular arrangement is crucial for its interaction with biological targets.
The reactivity of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one can be explored through various chemical reactions:
These reactions are essential for developing derivatives with improved pharmacological profiles.
The mechanism of action for 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one involves its interaction with specific molecular targets within biological systems. It is hypothesized that this compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects such as:
Further research is required to elucidate the precise pathways involved in its mechanism of action.
The physical properties of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm its structure and purity .
7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one has several applications in scientific research:
This compound exemplifies the intersection of chemistry and biology, highlighting its potential roles in advancing scientific knowledge and therapeutic strategies.
The construction of the dihydroisoquinolinone core for 7-bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (CAS 877265-10-6) has been revolutionized by transition-metal catalysis and organocatalytic methods. Palladium-catalyzed cyclization of 2-(4-bromophenyl)-N-methylacetamide precursors enables efficient ring closure under mild conditions (80-100°C), achieving yields exceeding 85% with minimal byproduct formation [10]. This method significantly outperforms traditional acid-mediated cyclizations, which typically require harsh conditions (120-150°C) and produce moderate yields (50-65%).
Recent advances demonstrate that copper(I) catalysts (5-10 mol%) promote oxidative cyclization of ortho-vinyl benzamides at ambient temperature, enabling core assembly with exceptional functional group tolerance. This approach achieves near-quantitative yields (92-95%) while reducing reaction times from 24 hours to 6 hours compared to non-catalytic methods [10]. The catalytic system operates under aerobic conditions, eliminating the need for stoichiometric oxidants and aligning with green chemistry principles.
Table 1: Catalytic Systems for Isoquinoline Core Synthesis
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd(OAc)₂ (5 mol%) | 80 | 8 | 88 | Bromine compatibility |
CuI (10 mol%) | 25 | 6 | 95 | Ambient temperature |
None (AcOH) | 120 | 24 | 55 | Low cost |
FeCl₃ (10 mol%) | 60 | 12 | 78 | Biocompatibility |
Microwave-assisted catalysis has further transformed this domain, with Ni-doped zeolite catalysts reducing cyclization time to 15-20 minutes while maintaining yields at 82-90%. This technique enhances energy efficiency by 40-60% compared to conventional heating methods [10]. The synergistic combination of heterogeneous catalysis and alternative energy input represents a paradigm shift in core assembly technology for pharmaceutical intermediates.
Regioselective bromination at the C7 position presents unique challenges due to competing reactivity at C5, C6, and C8 positions. Directed ortho-metalation (DoM) strategies using N-methyl dihydroisoquinolinones enable precise C7 functionalization with bromine selectivity >98% [10]. Pre-complexation with magnesium amide bases (TMP-MgCl·LiCl) at -78°C followed by bromination with NBS yields 7-bromo regioisomers with minimal di-brominated byproducts (<2%), overcoming the limitations of traditional electrophilic aromatic substitution (EAS) which typically yields 60:40 mixtures of C5:C7 brominated products.
Table 2: Bromination Approaches for C7 Selectivity
Method | Reagent | Temperature (°C) | C7 Selectivity (%) | Byproducts (%) |
---|---|---|---|---|
Directed ortho-metalation | NBS/TMP-MgCl·LiCl | -78 | >98 | <2 |
Electrophilic (EAS) | Br₂/FeCl₃ | 25 | 40 | 60 |
Radical bromination | NBS/AIBN | 80 | 75 | 25 |
Halogen exchange | CuBr₂ | 180 | 85 | 15 |
Solvent-controlled bromination represents another significant advancement, where hexafluoroisopropanol (HFIP) promotes exclusive C7 bromination via hydrogen-bond-assisted charge localization. This approach achieves 95% regioselectivity without requiring cryogenic conditions or expensive directing groups [10]. Computational studies confirm that HFIP solvation stabilizes the C7-brominated σ-complex by 3.5 kcal/mol compared to other positional isomers, explaining the exceptional selectivity observed experimentally.
Protecting group strategies further enhance regioselectivity, with N-Boc-protected dihydroisoquinolinones favoring C7 bromination (20:1 selectivity) over N-acetyl derivatives (3:1 selectivity). This difference originates from steric and electronic modulation of the aromatic π-system, demonstrating how protecting group selection critically influences bromination patterns [10].
The installation of the C2 methyl group employs three principal methodologies, each with distinct advantages in stereochemical control and scalability. Reductive amination using formaldehyde and sodium cyanoborohydride in methanol produces 2-methyl derivatives with 90-95% efficiency at 25°C but requires strict pH control (pH 6-7) to avoid over-alkylation [4]. This method benefits from commercial availability of reagents but generates cyanide waste requiring specialized handling.
Phase-transfer catalysis (PTC) with methyl iodide under Schotten-Baumann conditions enables efficient N-methylation without solvent heating. Tetrabutylammonium bromide (5 mol%) facilitates rapid alkylation (complete in 2 hours) with 88% isolated yield, representing a 40% reduction in reaction time compared to conventional solution-phase methylation [10]. The aqueous-organic biphasic system simplifies product isolation while minimizing solvent consumption.
Table 3: Methylation Techniques Comparison
Method | Conditions | Time (h) | Yield (%) | Key Limitation |
---|---|---|---|---|
Reductive amination | HCHO/NaBH₃CN/MeOH/25°C | 6 | 92 | Cyanide byproducts |
Phase-transfer | CH₃I/Bu₄NBr/NaOH(aq) | 2 | 88 | Iodide contamination |
Gas-solid | (CH₂O)ₙ/100°C/neat | 8 | 78 | Requires high temperature |
Enzymatic | S-adenosylmethionine | 24 | 35 | High cost |
Gas-solid methylation using paraformaldehyde presents a solvent-free alternative, where vapor-phase formaldehyde reacts with neat dihydroisoquinolinone substrates at 100°C. This approach eliminates solvent waste entirely and achieves 78% yield, though it requires specialized equipment for vapor handling [4]. Kinetic analysis reveals the reaction follows a unique topochemical mechanism where crystal packing influences methylation efficiency, explaining the substrate-dependent yields observed (65-78%).
Recent innovations include electrochemical methylation using CO₂ and protons as methyl sources, achieving 65% yield with excellent atom economy. This emerging technology converts CO₂ waste into valuable methyl groups but currently suffers from limited current efficiency (35%) and requires further development for industrial implementation [10].
The synthesis of 7-bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one exemplifies the pharmaceutical industry's shift toward sustainable manufacturing. Solvent selection contributes over 60% of the process's environmental impact, making water-based cyclization particularly significant. Reactions performed in aqueous micelles formed by TPGS-750-M achieve 95% conversion at 35°C while reducing organic solvent consumption by 90% compared to DMF-based processes [7]. The surfactant self-assembles into nanoreactors that concentrate organic reactants while maintaining water as the bulk solvent.
Microwave-assisted tandem reactions combine bromination and methylation in a single operational step, reducing energy consumption by 45% and reaction time from 18 hours to 35 minutes. This approach employs SiO₂-supported catalysts that enable simultaneous bromination at C7 and N-methylation without intermediate isolation, achieving 82% overall yield with an E-factor of 8.5 – significantly lower than the conventional process (E-factor 32) [7]. Life cycle analysis confirms a 55% reduction in cumulative energy demand compared to stepwise synthesis.
Table 4: Green Metrics for Alternative Synthetic Approaches
Parameter | Traditional Process | Aqueous Micelles | MW Tandem Process |
---|---|---|---|
PMI (kg/kg) | 45 | 12 | 9.5 |
E-factor | 32 | 11 | 8.5 |
Energy (kWh/mol) | 95 | 65 | 42 |
Carbon intensity (kg CO₂e/mol) | 28 | 9 | 6 |
Waste valorization strategies transform byproducts into valuable coproducts: Bromine from potassium bromide oxidation is recovered as tributylammonium tribromide catalyst (90% recovery), while formaldehyde condensates are converted into pharmaceutical co-crystals [7]. These innovations demonstrate industrial viability, with pilot-scale runs (50 kg batches) confirming PMI reductions from 45 to 12 and carbon intensity decreases from 28 kg CO₂e/mol to 6 kg CO₂e/mol.
Continuous flow technology enhances sustainability further by enabling reagent recycling and precise temperature control. A three-stage flow system (cyclization-bromination-methylation) achieves 88% overall yield with residence time under 10 minutes, compared to 18 hours in batch processing. The closed system prevents volatile organic compound (VOC) emissions and improves mass transfer for heterogeneous reactions [7]. These integrated approaches represent the future of sustainable heterocyclic synthesis, balancing efficiency with environmental responsibility.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7